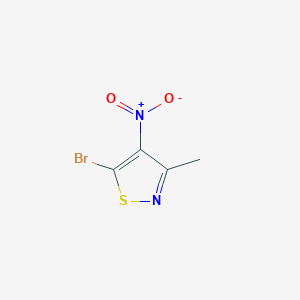

5-Bromo-3-methyl-4-nitro-1,2-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2S/c1-2-3(7(8)9)4(5)10-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISJYXUDWOEKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297971 | |

| Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35610-98-1 | |

| Record name | NSC119862 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 5 Bromo 3 Methyl 4 Nitro 1,2 Thiazole and Its Derivatives

General Strategies for 1,2-Thiazole Ring Synthesis

The synthesis of the 1,2-thiazole (isothiazole) ring has been a subject of study since its discovery. researchgate.net Progress in this area has been driven by the significant biological and material properties exhibited by isothiazole (B42339) derivatives. researchgate.net General strategies focus on the efficient construction of the five-membered ring containing adjacent sulfur and nitrogen atoms.

The formation of the isothiazole ring is achieved through several classes of chemical reactions, each with distinct mechanistic underpinnings. These can be broadly categorized by the nature of the bond-forming steps that close the heterocyclic ring.

Intramolecular cyclization strategies involve the formation of the isothiazole ring from a linear precursor that already contains all the necessary atoms. These reactions are often promoted by reagents that facilitate the key bond-forming step, typically between the sulfur atom and a nitrogen or carbon atom to close the ring.

In (4+1)-heterocyclization, a four-atom component is combined with a single-atom reagent to form the five-membered ring. For instance, a novel approach to constructing the isothiazole ring involves the reaction of a nitro-substituted diene with sulfur. The heterocyclization of 4,5-dichloro-1-nitro-3-trichloromethylbuta-1,3-diene with sulfur leads to the formation of 4,5-dichloro-3-trichloromethylisothiazole, demonstrating a unique pathway where the heterocyclization involves the nitro group. researchgate.net

This widely used approach involves the condensation of a three-atom fragment with a two-atom fragment. The specific atoms comprising these fragments can vary, leading to diverse substitution patterns on the final isothiazole ring. Many modern syntheses of heterocyclic compounds, including isothiazoles, utilize this versatile methodology. researchgate.net

Isothiazole derivatives can also be synthesized through the transformation of other heterocyclic systems. Isothiazolium salts, for example, can serve as precursors for other heterocycles. The reaction of N-alkoxycarbonylmethyl- and N-cyanomethylisothiazolium salts with triethylamine (B128534) can lead to the elimination of sulfur and a subsequent recyclization to form pyrrole-2-carboxylic acid derivatives. researchgate.net This demonstrates the utility of the isothiazole ring as a synthetic intermediate for accessing other important molecular scaffolds.

The synthesis of thiazole (B1198619) and isothiazole isomers has evolved significantly over time, moving from traditional methods to more efficient, sustainable, and versatile modern protocols. bepls.com

Historically, the synthesis of the 1,3-thiazole ring has been dominated by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. bepls.comnih.gov Other traditional methods include the Cook-Heilbron and Gabriel syntheses. bepls.comnih.govresearchgate.net While effective, these older methods can suffer from drawbacks such as harsh reaction conditions, limited availability of starting materials, and the use of hazardous chemicals. bepls.com

Modern synthetic chemistry has introduced a variety of advanced techniques that offer significant improvements. These contemporary approaches often provide higher yields, shorter reaction times, and better environmental profiles. nih.gov

Key Modern Synthetic Approaches:

| Synthetic Approach | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures, accelerating reaction rates. nih.gov | Environmentally friendly, cost-effective, improved yields, and significantly reduced reaction times. nih.gov |

| Metal-Catalyzed Reactions | Employs transition metals like copper or palladium to catalyze C-H bond activation, cross-coupling, and cyclization reactions. nih.govorganic-chemistry.org | High selectivity, mild reaction conditions, and the ability to form complex molecules from simple precursors. nih.govorganic-chemistry.org |

| Multi-Component Reactions | Combines three or more reactants in a single step to form the final product, minimizing intermediate isolation and purification steps. analis.com.mymdpi.com | High atom economy, operational simplicity, and rapid access to diverse molecular libraries. |

| Green Chemistry Protocols | Focuses on using environmentally benign solvents (like water), renewable starting materials, and non-toxic catalysts to minimize waste and environmental impact. bepls.comresearchgate.net | Enhanced safety, sustainability, and alignment with modern environmental standards. researchgate.net |

While many of these modern techniques are widely documented for the more common 1,3-thiazole isomer, the underlying principles are broadly applicable to the synthesis of other heterocycles, including the 1,2-thiazole scaffold. bepls.comresearchgate.net The development of new catalytic systems and reaction conditions continues to expand the toolkit available for the efficient and sustainable synthesis of complex thiazole derivatives.

Traditional and Modern Synthetic Routes for Thiazole Systems

Hantzsch Thiazole Synthesis and its Advanced Modifications

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone in thiazole chemistry. synarchive.com The classical method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com This reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. chemhelpasap.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of thiazoles with different substituents at the 2-, 4-, and 5-positions by simply varying the starting thioamide and α-haloketone. tandfonline.com Modern modifications have focused on improving the environmental footprint and efficiency of the reaction. These include the use of greener solvents, reusable catalysts like silica-supported tungstosilisic acid, and the development of one-pot, multi-component procedures where the reactants are combined in a single step. bepls.commdpi.com For instance, a three-component condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various benzaldehydes has been shown to produce Hantzsch thiazole derivatives in high yields. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Conventional Heating | Substituted Thiazole | synarchive.comchemhelpasap.com |

| 2-Bromoacetophenone | Thiourea | Methanol (B129727), Heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehydes | Silica Supported Tungstosilisic Acid, Ultrasonic Irradiation | Functionalized Hantzsch Thiazole Derivatives | mdpi.com |

Cook-Heilborn Thiazole Synthesis

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a route to 5-aminothiazoles. wikipedia.org The synthesis involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.comencyclopedia.pub This reaction was significant as it provided one of the first efficient methods to access 5-aminothiazoles, which were previously a relatively unknown class of compounds. wikipedia.org Depending on the sulfur-containing reactant, different substituents can be introduced at the 2-position of the resulting 5-aminothiazole. nih.gov For example, using carbon disulfide leads to the formation of 5-amino-2-mercaptothiazoles. encyclopedia.pubnih.gov

Herz Synthesis in Thiazole Chemistry

The Herz reaction is primarily used for the synthesis of 1,2,3-benzodithiazolium salts, which can then be converted to other compounds. While not a direct synthesis for thiazoles, its intermediates can be utilized. Acylation of 2-aminothiolates, which can be obtained from Herz reactions, provides a pathway to thiazole derivatives. wikipedia.org The original Herz reaction involves the treatment of an aniline (B41778) derivative with sulfur monochloride (S₂Cl₂) to form a Herz salt, which can be hydrolyzed to the corresponding o-aminothiophenol. These aminothiophenols are valuable precursors for the synthesis of benzothiazoles.

Cyclization of Thiourea with Alpha-Haloketones/Phenacyl Bromides

This method is a specific and widely used variation of the Hantzsch synthesis. ijsrst.comresearchgate.net The condensation of thiourea or its N-substituted derivatives with α-haloketones is one of the most efficient ways to produce 2-aminothiazoles. tandfonline.comresearchgate.net The reaction is robust and allows for the synthesis of a diverse range of 2-amino, 2-(N-substituted amino), and 2-(N,N-disubstituted amino) thiazoles. tandfonline.comrsc.org The reaction conditions can influence the final product; for instance, performing the condensation with N-monosubstituted thioureas under acidic conditions can lead to mixtures of 2-(N-substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers. rsc.org

Multi-component and Cascade Reactions for Thiazole Scaffolds

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and cascade (or domino) reactions for their efficiency and atom economy. nih.govbenthamdirect.com These strategies allow for the construction of complex molecules like thiazoles in a single step from three or more starting materials, avoiding the isolation of intermediates. researchgate.net For example, thiazole derivatives can be synthesized through three-component reactions of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates. iau.ir Cascade reactions, where a series of intramolecular transformations occur sequentially, have also been developed. One such protocol involves a Michael addition followed by a domino reaction sequence to yield thiazoline (B8809763) and thiazole derivatives under mild conditions. nih.govresearchgate.netrsc.org

Targeted Synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole

The synthesis of the specific target molecule, this compound, is not explicitly detailed in the surveyed literature. This is likely due to its nature as a highly substituted derivative of the less common 1,2-thiazole (isothiazole) isomer. Therefore, its synthesis would require a strategic, multi-step approach based on the known reactivity of the isothiazole ring system.

Strategic Incorporation of Bromo, Methyl, and Nitro Functionalities

A plausible synthetic route would likely begin with a pre-formed 3-methyl-1,2-thiazole ring, followed by sequential electrophilic substitution reactions to introduce the nitro and bromo groups. The order of these substitutions is critical and is governed by the directing effects of the substituents already present on the ring.

Formation of the Core Ring : The initial step would be the synthesis of 3-methyl-1,2-thiazole.

Nitration : The next logical step would be nitration. Electrophilic substitution on thiazoles can be complex. Research on the nitration of 4-methyl-1,3-thiazole has shown that the nitro group is introduced at the 5-position. ias.ac.in For the 1,2-thiazole ring, the electronic properties would similarly direct the incoming electrophile. Nitration of 3-methyl-1,2-thiazole would be expected to yield 3-methyl-4-nitro-1,2-thiazole. This is because the C4 position is activated for electrophilic attack. The nitration would likely be carried out using a mixture of fuming sulfuric acid and potassium nitrate (B79036). ias.ac.in

Bromination : The final step would be the bromination of 3-methyl-4-nitro-1,2-thiazole. The existing methyl and nitro groups will direct the incoming bromine atom. The nitro group is a strong deactivating group and a meta-director, while the methyl group is a weak activating group and an ortho-, para-director. In the context of the 1,2-thiazole ring, these effects would strongly direct the bromine to the C5 position, which is adjacent to the deactivating nitro group and para-like to the methyl group. Bromination can be achieved using various brominating agents, potentially under conditions that facilitate electrophilic aromatic substitution on a deactivated ring.

This proposed pathway is based on established principles of heterocyclic chemistry. The precise reaction conditions for each step would need to be optimized to achieve the desired regioselectivity and yield for the final product, this compound.

| Step | Reaction | Starting Material | Product | Rationale |

|---|---|---|---|---|

| 1 | Ring Formation | Appropriate precursors | 3-methyl-1,2-thiazole | Establish the core heterocyclic structure. |

| 2 | Electrophilic Nitration | 3-methyl-1,2-thiazole | 3-methyl-4-nitro-1,2-thiazole | Introduction of the nitro group, likely at the C4 position. ias.ac.in |

| 3 | Electrophilic Bromination | 3-methyl-4-nitro-1,2-thiazole | This compound | Directing effects of the existing methyl and nitro groups favor bromination at the C5 position. |

Exploration of Specific Precursors and Reaction Pathways

The synthesis of the 1,2-thiazole (isothiazole) ring system can be achieved through several established routes, which form the basis for proposing a pathway to this compound. Key strategies involve the cyclization of open-chain precursors containing the requisite nitrogen, sulfur, and carbon atoms.

One common approach is the oxidative cyclization of β-enaminothiones or α,β-unsaturated thiocarboxylic acid amides. chemicalbook.com For the target molecule, a plausible precursor would be a substituted 3-aminopropenethione. Another versatile method involves the [4+1] annulation, which constructs the ring from a four-atom component and a one-atom component. For instance, a β-ketodithioester or β-ketothioamide could react with an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) under metal-free conditions, proceeding through a cascade of imine formation, cyclization, and oxidation to yield the isothiazole core. organic-chemistry.org

A hypothetical retrosynthetic analysis for this compound would likely involve two key steps following the creation of the core ring: electrophilic nitration and bromination.

Ring Formation : Synthesis of the initial 3-methyl-1,2-thiazole ring.

Nitration : Introduction of a nitro group at the C4 position. The nitration of substituted thiazoles and other azoles is a known, though sometimes challenging, procedure. For example, the nitration of 4-methyl-1,3-thiazole has been shown to yield 4-methyl-5-nitro-1,3-thiazole. ias.ac.in For the 3-methyl-1,2-thiazole precursor, nitration would be directed by the existing methyl group, with the C4 position being a potential site for substitution. This typically involves nitrating agents such as a mixture of nitric acid and sulfuric acid. chemicalbook.com

Bromination : Introduction of a bromine atom at the C5 position. The final step would be the regioselective bromination of the 3-methyl-4-nitro-1,2-thiazole intermediate. Electrophilic substitution on the thiazole ring is generally favored at the C5 position, which is the most electron-rich. pharmaguideline.com However, the regiochemical outcome is strongly influenced by the directing effects of existing substituents. The methyl group at C3 is an activating group, while the nitro group at C4 is a strong deactivating group. This electronic push-pull would likely direct the incoming bromine electrophile (e.g., from N-Bromosuccinimide or bromine) to the C5 position. Studies on the synthesis of various bromothiazoles often involve sequential bromination and debromination steps to achieve the desired isomer. lookchem.comnih.gov

Methodological Advancements in Yield and Regioselectivity

Achieving high yields and precise regiochemical control is paramount in the synthesis of polysubstituted heterocycles like this compound. Methodological advancements focus on the optimization of reaction conditions and the strategic choice of reagents to influence the outcome of cyclization and substitution steps.

The regioselectivity of electrophilic substitution (nitration and bromination) is dictated by the electronic properties of the isothiazole ring and its substituents. The interplay between the activating, ortho-para directing methyl group and the deactivating, meta-directing nitro group is crucial. In the proposed synthesis, nitration of 3-methyl-1,2-thiazole would need to be carefully controlled to favor substitution at C4 over C5. Subsequently, bromination of 3-methyl-4-nitro-1,2-thiazole would be directed to the C5 position, which is activated by the C3-methyl group and less sterically hindered.

Optimization of reaction parameters is key to maximizing yield. This includes the choice of solvent, temperature, reaction time, and the specific form of the reagents (e.g., nitrating or brominating agent). For instance, nitration can be performed with various reagents, from standard mixed nitric/sulfuric acid to milder conditions using ammonium nitrate and trifluoroacetic anhydride, which can prevent degradation of sensitive substrates. semanticscholar.org

The following table, adapted from studies on related heterocycles, illustrates how reaction conditions can be tuned to control outcomes.

| Reaction | Precursor | Reagents & Conditions | Product(s) | Yield | Reference |

| Nitration | 4-Methyl-1,3-thiazole | HNO₃ / H₂SO₄, 100°C, 12h | 4-Methyl-5-nitro-1,3-thiazole | ~30% | ias.ac.in |

| Nitration | 1H-Imidazole | Conc. HNO₃ / Conc. H₂SO₄ | 4(5)-Nitro-1H-imidazole | High | semanticscholar.org |

| Bromination | 4-Bromo-1H-imidazole | Conc. HNO₃ / Conc. H₂SO₄, 110°C | 5-Bromo-4-nitro-1H-imidazole | 87% | chemicalbook.com |

| Bromination | 5-Methyl-1,3-thiazole | Br₂ / Acetic Acid | 2-Bromo-5-methyl-1,3-thiazole | Good | ias.ac.in |

This table presents data for analogous reactions on related heterocyclic systems to demonstrate the principles of synthetic control.

Sustainable and Environmentally Benign Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. bepls.com These methodologies are broadly applicable and could be employed in the synthesis of this compound and its precursors.

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Several methods for synthesizing 1,3-thiazoles have been developed under solvent-free conditions, often involving the simple grinding of reactants in a mortar and pestle at room temperature. ekb.eg This approach, sometimes facilitated by a solid catalyst, could be adapted for the cyclization step to form the isothiazole ring, thereby reducing the environmental impact of the synthesis.

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes while often improving product yields. organic-chemistry.org The direct coupling of microwave energy with the reacting molecules leads to rapid and efficient heating. This technique has been successfully applied to various thiazole syntheses, including domino alkylation-cyclization reactions. organic-chemistry.org A microwave-assisted approach could significantly accelerate the key cyclization and substitution steps in the proposed synthesis of the target compound.

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Hantzsch Thiazole Synthesis | 8 hours, Lower Yields | 30 minutes, 95% | mdpi.com |

| Pyrido[2,3-d]pyrimidine Synthesis | Not specified | 25-45 minutes, High Yield | bepls.com |

| Hydrazinyl Thiazole Synthesis | Not specified | 30-175 seconds, High Yield | bepls.com |

This table compares conventional heating with microwave-assisted techniques for the synthesis of various thiazole-containing heterocycles.

The use of ultrasonic irradiation (sonochemistry) provides another energy-efficient and green method for promoting chemical reactions. The technique relies on acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high-temperature and high-pressure zones, accelerating reaction rates. Ultrasound has been effectively used for the synthesis of Hantzsch thiazole derivatives, leading to higher yields and shorter reaction times compared to conventional heating. bepls.com This method often proceeds under mild conditions and can be particularly effective for multi-component, one-pot procedures.

A cornerstone of green chemistry is the use of catalysts that can be easily recovered and reused, minimizing waste and cost. For thiazole and other heterocyclic syntheses, a variety of recyclable catalysts have been developed, including:

Silica-supported tungstosilisic acid : A solid acid catalyst that can be recovered by simple filtration. bepls.com

Chitosan-based biocatalysts : Eco-friendly hydrogels that have shown high efficiency and reusability in ultrasound-assisted syntheses.

Magnetic nanoparticles : Catalysts immobilized on a magnetic support can be easily removed from the reaction mixture using an external magnet.

In addition to recyclable catalysts, the use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a key green strategy. Many modern synthetic protocols for thiazoles have been developed using water as a solvent or in catalyst-free systems with PEG-400, leading to high yields and simple, rapid procedures. bepls.com

| Green Approach | Example | Advantages | Reference(s) |

| Recyclable Catalyst | Silica Supported Tungstosilisic Acid | Reusable, simple filtration, high yield | bepls.com |

| Chitosan Hydrogel | Biocompatible, reusable, mild conditions | bepls.com | |

| Green Solvent | Water | Non-toxic, inexpensive, readily available | bepls.com |

| Polyethylene Glycol (PEG) | Recyclable, thermally stable, non-toxic | bepls.com | |

| Energy Source | Microwave Irradiation | Rapid heating, shorter reaction times, higher yields | organic-chemistry.orgmdpi.com |

| Ultrasonic Irradiation | Energy efficient, mild conditions, enhanced rates | bepls.com |

Iii. Reactivity and Chemical Transformations of 5 Bromo 3 Methyl 4 Nitro 1,2 Thiazole

Functionalization Reactions of the 1,2-Thiazole Ring

Functionalization of the core ring structure can be achieved through several strategic pathways, leveraging the unique electronic environment of the molecule.

Nucleophilic Substitution Reactions on the Halogenated Thiazole (B1198619) Core

The thiazole nucleus, particularly when substituted with powerful electron-withdrawing groups like a nitro group, is highly activated towards nucleophilic aromatic substitution (SₙAr). In 5-Bromo-3-methyl-4-nitro-1,2-thiazole, the bromine atom at the C5 position is susceptible to displacement by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C5 carbon, forming a temporary Meisenheimer complex that is stabilized by the adjacent nitro group. Subsequent elimination of the bromide ion yields the substituted product. Halogenation of aminothiazoles, for instance, produces 5-halothiazoles that can undergo nucleophilic substitution where the halide is displaced by strong nucleophiles jocpr.com.

Common nucleophiles that can participate in this reaction include alkoxides, thiolates, and amines.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | General Product Structure |

|---|---|---|

| Alkoxide (RO⁻) | NaOR, Alcohol (e.g., EtOH), Heat | 5-Alkoxy-3-methyl-4-nitro-1,2-thiazole |

| Thiolate (RS⁻) | NaSR, THF or DMF | 5-(Alkylthio)-3-methyl-4-nitro-1,2-thiazole |

Electrophilic Aromatic Substitution: Influence of Substituents

Electrophilic aromatic substitution (SₑAr) on the this compound ring is generally not feasible. The 1,2-thiazole ring system is inherently electron-deficient and resistant to attack by electrophiles, a characteristic similar to that of pyridine (B92270) ias.ac.inias.ac.in. This inherent resistance is dramatically intensified by the potent electron-withdrawing and deactivating effects of both the nitro group at C4 and the bromo group at C5 analis.com.my. The methyl group at C3 is a weak activating group, but its influence is insufficient to overcome the powerful deactivation of the other substituents and the ring itself. Consequently, typical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the thiazole core are highly unlikely to occur ias.ac.inudayton.edu.

Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond at the C5 position serves as a versatile anchor point for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-thiazole can act as the electrophilic partner, typically with a palladium or copper catalyst, to couple with a wide range of organometallic reagents. This approach allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the C5 position. The general applicability of palladium-catalyzed cross-coupling methods to bromo-N-heterocycles is well-established uzh.chresearchgate.netresearchgate.net.

Table 2: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | General Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Toluene/H₂O | 5-Aryl-3-methyl-4-nitro-1,2-thiazole |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), THF | 5-Alkynyl-3-methyl-4-nitro-1,2-thiazole |

| Stille Coupling | Organostannane | Pd(PPh₃)₄, LiCl, Toluene, Heat | 5-Aryl/Alkyl-3-methyl-4-nitro-1,2-thiazole |

Side-Chain Functionalization Strategies

The methyl group at the C3 position is the sole side chain available for functionalization. The protons of this methyl group exhibit enhanced acidity due to the electron-withdrawing nature of the adjacent C=N bond within the thiazole ring and, more significantly, the strong inductive effect of the nitro group at C4. This increased acidity allows for deprotonation by a strong base (e.g., lithium diisopropylamide, LDA) to form a stabilized carbanion. This nucleophilic intermediate can then react with a variety of electrophiles, enabling the elaboration of the methyl side chain. This reactivity is analogous to the observed reactions of 2-methylthiazole (B1294427) derivatives, which can condense with aldehydes ias.ac.inias.ac.in.

Key functionalization reactions include:

Aldol Condensation: Reaction of the lithiated intermediate with aldehydes or ketones to form β-hydroxyalkyl side chains.

Alkylation: Reaction with alkyl halides to introduce longer alkyl chains.

Acylation: Reaction with acyl chlorides or esters to introduce keto functionalities.

Specific Reactivity of the Bromo Substituent

Beyond its role as a leaving group in SₙAr and a handle for cross-coupling, the bromo substituent has specific reactivity that can be exploited for further transformations.

Halogen-Metal Exchange Reactions

The bromine atom can be swapped for a metal, most commonly lithium, through a halogen-metal exchange reaction. This transformation is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or t-butyllithium wikipedia.org. The reaction is generally fast and efficient for aryl and heteroaryl bromides tcnj.edustackexchange.com. This process converts the electrophilic C5 carbon of the starting material into a highly nucleophilic carbon in the resulting 5-lithio-3-methyl-4-nitro-1,2-thiazole intermediate. This potent organolithium species can then be trapped by a wide array of electrophiles to introduce diverse functional groups at the C5 position nih.govnih.gov.

Table 3: Functionalization via Halogen-Metal Exchange

| Step 1: Reagents | Intermediate | Step 2: Electrophile (E⁺) | Final Product Structure |

|---|---|---|---|

| n-BuLi, THF, -78 °C | 5-Lithio-3-methyl-4-nitro-1,2-thiazole | H₂O (Quench) | 3-Methyl-4-nitro-1,2-thiazole |

| n-BuLi, THF, -78 °C | 5-Lithio-3-methyl-4-nitro-1,2-thiazole | CO₂ then H⁺ | 3-Methyl-4-nitro-1,2-thiazole-5-carboxylic acid |

| n-BuLi, THF, -78 °C | 5-Lithio-3-methyl-4-nitro-1,2-thiazole | R-CHO (Aldehyde) | (3-Methyl-4-nitro-1,2-thiazol-5-yl)(R)methanol |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the 5-position of the thiazole ring serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netyoutube.com For this compound, a Suzuki-Miyaura coupling would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position. The general scheme for this transformation is depicted below:

Reaction Scheme:

this compound + R-B(OH)₂ --(Pd catalyst, Base)--> 5-R-3-methyl-4-nitro-1,2-thiazole

The electron-withdrawing nitro group can influence the reactivity of the C-Br bond, potentially requiring optimization of the reaction conditions, such as the choice of palladium catalyst, ligand, and base.

Heck Reaction: The Heck reaction couples the bromo-thiazole with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orgsioc-journal.cnmdpi.com This reaction would allow for the introduction of various alkenyl groups at the 5-position of the thiazole ring.

Reaction Scheme:

this compound + H₂C=CHR --(Pd catalyst, Base)--> 5-(R-CH=CH)-3-methyl-4-nitro-1,2-thiazole

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the bromo-thiazole, typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. researchgate.netrsc.org The Sonogashira coupling provides a direct method for the introduction of an alkynyl moiety at the 5-position. nih.gov

Reaction Scheme:

this compound + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, Base)--> 5-(R-C≡C)-3-methyl-4-nitro-1,2-thiazole

A summary of representative conditions for these palladium-catalyzed coupling reactions is presented in the interactive table below.

| Coupling Reaction | Reactant | Catalyst System | Base | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 5-Aryl-3-methyl-4-nitro-1,2-thiazole |

| Heck | Alkene | Pd(OAc)₂ with a phosphine (B1218219) ligand | Et₃N, K₂CO₃ | 5-Alkenyl-3-methyl-4-nitro-1,2-thiazole |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine | 5-Alkynyl-3-methyl-4-nitro-1,2-thiazole |

Specific Reactivity of the Nitro Substituent

The nitro group at the 4-position profoundly influences the chemical behavior of the molecule through its strong electron-withdrawing effects and its own susceptibility to chemical transformations.

The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, most commonly an amino group. This transformation is valuable for introducing a nucleophilic center and for the synthesis of biologically active molecules. Common methods for the reduction of aromatic and heteroaromatic nitro compounds include: masterorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org This is often a clean and efficient method.

Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the reduction of nitro groups. researchgate.net

The reduction of the nitro group in this compound would yield 4-amino-5-bromo-3-methyl-1,2-thiazole, a versatile intermediate for further functionalization.

A table summarizing common reduction pathways is provided below.

| Reducing Agent | Solvent | Product |

| H₂ / Pd-C | Ethanol, Ethyl acetate (B1210297) | 4-Amino-5-bromo-3-methyl-1,2-thiazole |

| Fe / HCl | Ethanol / Water | 4-Amino-5-bromo-3-methyl-1,2-thiazole |

| SnCl₂·2H₂O | Ethanol | 4-Amino-5-bromo-3-methyl-1,2-thiazole |

The nitro group is a powerful electron-withdrawing group, exerting both a negative inductive (-I) and a negative mesomeric (-M) effect. globalresearchonline.net This significantly decreases the electron density of the thiazole ring, making it more electrophilic in nature. ias.ac.inias.ac.in Consequently, the ring is deactivated towards electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group, although the substitution pattern in five-membered heterocycles can be more complex. The presence of the nitro group also increases the acidity of protons on the methyl group and the thiazole ring. researchgate.net

Reactivity of the Methyl Group for Further Functionalization

The methyl group at the 3-position of the thiazole ring is not merely a passive substituent. Its protons are weakly acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation and functionalization of the methyl group. rsc.org

Examples of such functionalization reactions include:

Condensation Reactions: The methyl group can participate in condensation reactions with aldehydes or ketones in the presence of a base to form vinyl-substituted thiazoles.

Alkylation: After deprotonation, the resulting carbanion can be alkylated with alkyl halides to introduce longer alkyl chains.

Acylation: Reaction with acylating agents, such as acid chlorides or esters, would yield ketones.

Advanced Reaction Mechanisms and Pathways

The unique combination of functional groups in this compound can enable its participation in more complex reaction cascades.

While direct involvement of the thiazole ring in cyclopropanation is not commonly reported, the molecule can act as a precursor to a Michael acceptor that initiates a cyclopropanation reaction. This type of transformation is known as a Michael-Initiated Ring Closure (MIRC). rsc.orgresearchgate.netresearchgate.net

A plausible pathway could involve a preceding reaction, for example, a Heck reaction to introduce a vinyl group at the 5-position, forming a nitro-substituted vinylthiazole. This compound would be a potent Michael acceptor. The subsequent addition of a nucleophile, such as a stabilized carbanion (e.g., from a malonic ester), would be followed by an intramolecular nucleophilic attack, leading to the formation of a cyclopropane (B1198618) ring. organic-chemistry.orgharvard.edumasterorganicchemistry.com

The general mechanism can be outlined as follows:

Formation of a Michael Acceptor: Functionalization at the 5-position to introduce a conjugated system (e.g., a styryl group).

Michael Addition: A nucleophile adds to the β-position of the vinyl group.

Intramolecular Ring Closure: The newly formed carbanion displaces a leaving group on the nucleophile (if present) or attacks another electrophilic site to form the cyclopropane ring.

The electron-withdrawing nitro group plays a crucial role in activating the double bond for the initial Michael addition, which is the key step in this cyclopropanation pathway.

Investigation of Addition-Elimination Processes

The reactivity of this compound is significantly influenced by the electronic properties of its substituents. The presence of a strongly electron-withdrawing nitro group at the C4 position, adjacent to the bromine atom at C5, renders the latter susceptible to nucleophilic attack through an addition-elimination mechanism, also known as nucleophilic aromatic substitution (SNAr). This process is a cornerstone of functionalizing the thiazole ring, enabling the introduction of a diverse array of substituents at the C5 position.

The mechanism of this transformation involves the initial attack of a nucleophile on the electron-deficient C5 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. The negative charge in this intermediate is delocalized over the thiazole ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization stabilizes the intermediate, thereby facilitating its formation. The subsequent step involves the departure of the bromide ion, a good leaving group, which restores the aromaticity of the thiazole ring and yields the 5-substituted product.

Detailed research into the synthetic utility of this reaction has demonstrated that a variety of nucleophiles can effectively displace the bromine atom. These include, but are not limited to, alkoxides, amines, and thiolates. The efficiency of these reactions is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

For instance, the reaction of analogous 5-halo-4-nitroheterocycles with alkoxides, such as sodium methoxide, typically proceeds smoothly to afford the corresponding 5-methoxy derivatives. Similarly, primary and secondary amines, including cyclic amines like piperidine, readily displace the halogen to form 5-amino-substituted products. The reactions are often carried out in a suitable solvent, such as methanol (B129727) for alkoxide reactions or a polar aprotic solvent like dimethylformamide (DMF) for reactions with amines, and may require heating to proceed at a practical rate.

The following table summarizes the outcomes of addition-elimination reactions on a closely related substrate, 5-chloro-3-methyl-4-nitroisothiazole, which serves as a predictive model for the reactivity of this compound due to the similar activating effect of the 4-nitro group on the 5-halogen substituent.

The high yields observed in these reactions underscore the synthetic utility of the addition-elimination pathway for the functionalization of the 5-position in 4-nitroisothiazole (B42320) systems, and by extension, in this compound. The electron-withdrawing nature of the nitro group is paramount to the success of these transformations, significantly enhancing the electrophilicity of the carbon atom bearing the halogen and stabilizing the intermediate formed upon nucleophilic attack.

Iv. Advanced Spectroscopic and Structural Characterization of 5 Bromo 3 Methyl 4 Nitro 1,2 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 5-Bromo-3-methyl-4-nitro-1,2-thiazole, both ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to be remarkably simple due to the absence of protons on the thiazole (B1198619) ring itself. The analysis focuses solely on the methyl substituent.

Expected Spectrum: The spectrum would feature a single resonance.

Signal Assignment: This signal corresponds to the three chemically equivalent protons of the methyl group (-CH₃) attached to the C3 position of the thiazole ring.

Chemical Shift and Multiplicity: It is predicted to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of protons on a thiazole ring typically falls between δ 7.27 and 8.77 ppm. analis.com.my The methyl group, being an electron-donating group, generally increases the basicity and nucleophilicity of the ring. analis.com.my Based on similarly substituted methylthiazoles, this singlet is anticipated to be in the upfield region of the aromatic spectrum. mdpi.comgoogle.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, revealing the carbon backbone of the thiazole ring and its substituents.

Expected Signals: The spectrum is predicted to show four distinct signals, corresponding to the four carbon atoms in the molecule's structure (three from the ring and one from the methyl group).

Signal Assignment:

Methyl Carbon (-CH₃): A signal in the upfield region (typically δ 15-25 ppm) is characteristic of the methyl carbon. jocpr.com

Thiazole Ring Carbons (C3, C4, C5): Three signals are expected in the more downfield region, characteristic of aromatic heterocyclic carbons. jocpr.comasianpubs.org The precise chemical shifts are heavily influenced by the electronic effects of the attached bromo, nitro, and methyl groups. The C4 carbon, bonded to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and shifted downfield. The C5 carbon, bearing the bromine atom, and the C3 carbon, attached to the methyl group, will also display characteristic shifts based on these substituent effects.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 3-C H₃ | 15 - 25 |

| C 5-Br | 110 - 125 |

| C 4-NO₂ | 145 - 160 |

| C 3-CH₃ | 155 - 170 |

To unequivocally confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR experiments are employed. Techniques like HMBC are crucial for establishing the connectivity between the methyl group and the specific carbons of the thiazole ring. researchgate.netdiva-portal.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish the direct one-bond correlation between the methyl protons and the methyl carbon, confirming the assignment of the carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is vital for mapping long-range (2-3 bond) correlations. For this molecule, the key expected correlation would be between the protons of the methyl group and the C3 and C4 carbons of the thiazole ring. This observation would provide definitive proof of the methyl group's attachment to C3 and its proximity to the nitro-substituted C4 position. diva-portal.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound.

Molecular Ion and Isotopic Pattern: The molecular formula of the compound is C₄H₃BrN₂O₂S. guidechem.com A key diagnostic feature in the mass spectrum is the isotopic signature of the bromine atom. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) being in an approximate 1:1 ratio, the mass spectrum will exhibit two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. mdpi.com This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion. This allows for the calculation of the precise elemental composition, serving as definitive confirmation of the molecular formula C₄H₃BrN₂O₂S. The calculated monoisotopic mass is 221.90986 u. guidechem.com

Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃BrN₂O₂S |

| Molecular Weight | 223.04 g/mol guidechem.com |

| Monoisotopic Mass | 221.90986 u guidechem.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

Nitro Group (-NO₂): This group is expected to produce two strong and easily identifiable absorption bands in the IR spectrum: an asymmetric stretching vibration (νas) and a symmetric stretching vibration (νs). nih.gov

Thiazole Ring: The stretching vibrations of the C=N and C=C bonds within the aromatic thiazole ring will appear in the double-bond region of the spectrum.

Methyl Group (-CH₃): The C-H bonds of the methyl group will give rise to stretching and bending vibrations.

Carbon-Bromine Bond (C-Br): The C-Br stretch is typically a weaker band found in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary data and is particularly useful for identifying symmetric vibrations.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NO₂ | Asymmetric Stretch | 1570 - 1500 |

| -NO₂ | Symmetric Stretch | 1380 - 1330 |

| Thiazole Ring | C=N, C=C Stretch | 1650 - 1400 |

| -CH₃ | C-H Stretch | 2980 - 2870 |

| -CH₃ | C-H Bend | 1460 - 1375 |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopies

Electronic spectroscopy provides insights into the conjugated electronic system of the molecule and its light-emitting properties.

UV-Visible Absorption: The presence of the conjugated 1,2-thiazole ring system, which acts as a chromophore, combined with the powerful electron-withdrawing nitro group, is expected to give rise to significant absorption in the ultraviolet-visible range. beilstein-journals.org The spectrum would likely be characterized by π → π* transitions associated with the heterocyclic ring and n → π* transitions involving non-bonding electrons on the nitrogen, oxygen, and sulfur atoms. The presence of the nitro group often causes a bathochromic (red) shift of the absorption maxima. beilstein-journals.orgtandfonline.com

Fluorescence: While many heterocyclic aromatic compounds exhibit fluorescence, the presence of a nitro group is known to be a potent fluorescence quencher. beilstein-journals.org This quenching effect occurs because the nitro group promotes efficient non-radiative decay pathways from the excited state. Consequently, this compound is predicted to be either non-fluorescent or only weakly fluorescent. nih.gov Experimental measurement is required for definitive characterization of its photoluminescent properties.

Table of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography and Single Crystal Diffraction Analysis

As of the latest available information, no publicly accessible single-crystal X-ray diffraction studies for this compound have been reported. This analysis is crucial for definitively determining the three-dimensional arrangement of atoms in the crystalline state. In the absence of such experimental data, the following subsections, which rely on crystallographic information, remain speculative.

Without experimental crystallographic data, the precise molecular conformation, bond lengths, and bond angles of this compound in the solid state cannot be definitively confirmed. While computational modeling could provide theoretical predictions, empirical data from single-crystal X-ray diffraction is required for validation.

A detailed analysis of the specific intra- and intermolecular interactions governing the crystal structure of this compound is not possible without experimental crystallographic data. Such data would elucidate the presence and nature of non-covalent interactions, which are fundamental to understanding the supramolecular chemistry of the compound. For other thiazole derivatives, interactions such as hydrogen bonds and π-π stacking have been observed to play significant roles in their crystal packing. nih.gov

There are no published studies on the polymorphism or crystal packing of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. Investigating this phenomenon requires extensive crystallographic screening, which has not been reported for this compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov However, this analysis is contingent on the availability of crystallographic information files (CIFs) from X-ray diffraction experiments. As no such data has been published for this compound, a Hirshfeld surface analysis and the subsequent calculation of energy frameworks to understand solid-state interactions cannot be performed.

Elemental Composition Analysis (CHNS)

While the theoretical elemental composition of this compound can be calculated from its molecular formula, C₄H₃BrN₂O₂S, specific experimental results from CHNS elemental analysis are not available in the reviewed scientific literature. Such analysis is a standard method for confirming the purity and elemental makeup of a synthesized compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 21.53 |

| Hydrogen | H | 1.01 | 1.35 |

| Bromine | Br | 79.90 | 35.82 |

| Nitrogen | N | 14.01 | 12.56 |

| Oxygen | O | 16.00 | 14.34 |

| Sulfur | S | 32.07 | 14.38 |

Note: Percentages are calculated based on the molecular formula C₄H₃BrN₂O₂S and standard atomic weights.

V. Computational and Theoretical Investigations of 5 Bromo 3 Methyl 4 Nitro 1,2 Thiazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a standard tool for predicting the properties of molecular systems with a favorable balance between accuracy and computational cost. nih.govnih.gov It is extensively used to investigate the geometry, electronic structure, and reactivity of heterocyclic compounds, including thiazole (B1198619) derivatives. mdpi.comphyschemres.org

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation in the ground state. mdpi.comresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For substituted thiazoles, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Predicted Geometrical Parameters for a Thiazole Derivative based on DFT Calculations (Note: This table is illustrative and based on general findings for substituted thiazoles, not specific calculations for 5-Bromo-3-methyl-4-nitro-1,2-thiazole.)

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C2-N3 | 1.37 |

| N3-C4 | 1.39 | |

| C4-C5 | 1.36 | |

| C5-S1 | 1.72 | |

| S1-C2 | 1.74 |

| Parameter | Angle | Predicted Value (°) |

| Bond Angle | C2-N3-C4 | 110 |

| N3-C4-C5 | 115 | |

| C4-C5-S1 | 111 | |

| C5-S1-C2 | 92 | |

| S1-C2-N3 | 112 |

This is an interactive data table. You can sort and filter the data.

The energetic stability of the molecule is also determined from these calculations. The total energy of the optimized structure provides a measure of its stability relative to other isomers or conformations.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. For various thiazole derivatives, this energy gap has been shown to be a key indicator of their bioactivity. mdpi.com In substituted nitrothiazoles, the strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, likely resulting in a smaller HOMO-LUMO gap and thus higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Thiazole (Note: These values are representative and based on studies of similar compounds.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.11 |

| LUMO Energy (ELUMO) | -2.88 |

| HOMO-LUMO Gap (ΔE) | 3.23 |

This is an interactive data table. You can sort and filter the data.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices provide a theoretical framework for understanding and predicting chemical behavior. physchemres.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. physchemres.org

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. physchemres.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment. A higher electrophilicity index points to a stronger electrophile. mdpi.comphyschemres.org

Nucleophilicity Index (N): A measure of the electron-donating capability of a molecule.

For a molecule like this compound, the presence of the electron-withdrawing nitro and bromo groups is expected to result in a significant electrophilicity index. physchemres.org

Table 3: Representative Chemical Reactivity Descriptors for a Substituted Thiazole (Note: These values are for illustrative purposes.)

| Descriptor | Formula | Typical Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.495 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.615 eV |

| Chemical Softness (S) | 1/η | 0.619 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 6.24 eV |

This is an interactive data table. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govphyschemres.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red) are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring. Regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. Such areas would likely be found around the hydrogen atoms of the methyl group and in the vicinity of the bromine atom. nih.govphyschemres.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled Lewis-type orbitals (bonds and lone pairs) and empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). mdpi.com This analysis is useful for understanding intramolecular charge transfer and the stability it confers upon the molecule.

The interaction between a donor NBO and an acceptor NBO leads to a stabilization energy, E(2), which quantifies the extent of electron delocalization. In a molecule like this compound, significant delocalization is expected from the lone pairs of the nitrogen and sulfur atoms of the thiazole ring into the antibonding orbitals of the ring and the substituents. The electron-withdrawing nitro group would likely be a strong acceptor in these interactions. mdpi.com

DFT calculations can also be used to predict various thermodynamic properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy, at different temperatures. nih.gov These parameters are crucial for understanding the stability of the molecule and the feasibility of reactions in which it might participate. By calculating the energies of reactants, transition states, and products, a reaction energy landscape can be constructed. This landscape provides valuable information about the kinetics and thermodynamics of a chemical process, including activation energies and reaction enthalpies. physchemres.org

Table 4: Illustrative Thermodynamic Parameters for a Substituted Thiazole at Standard Conditions (Note: These values are for illustrative purposes.)

| Parameter | Value |

| Enthalpy (H) | Varies with temperature |

| Entropy (S) | Varies with temperature |

| Gibbs Free Energy (G) | Varies with temperature |

| Heat Capacity (Cv) | Varies with temperature |

This is an interactive data table. You can sort and filter the data.

Conformational Analysis: Torsional Angles and Rotational Barriers

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, key aspects of its conformation are determined by the rotation around the single bonds connecting the methyl and nitro groups to the 1,2-thiazole ring.

Torsional Angles: A torsional angle (or dihedral angle) describes the rotation around a chemical bond. In this molecule, the critical torsional angles would be associated with the C-C bond linking the methyl group and the C-N bond linking the nitro group to the thiazole ring. The orientation of the nitro group with respect to the planar thiazole ring is of particular interest, as it can affect the molecule's electronic properties and steric profile. Theoretical calculations, typically using Density Functional Theory (DFT) or ab initio methods, can predict the most stable conformations by identifying the torsional angles that correspond to energy minima. For instance, the nitro group may lie coplanar with the thiazole ring to maximize electronic conjugation, or it may be twisted out of the plane due to steric hindrance from the adjacent methyl and bromo substituents.

Rotational Barriers: The energy required to rotate a substituent around its bond to the ring is known as the rotational barrier. These barriers determine the flexibility of the molecule and the ease of interconversion between different conformations. By calculating the energy of the molecule as a function of the torsional angle, a potential energy surface can be generated. The energy difference between the most stable conformation (energy minimum) and the least stable conformation (energy maximum or transition state) defines the rotational barrier. High rotational barriers would suggest that the substituents are relatively fixed in their positions, while low barriers indicate greater conformational flexibility.

| Bond | Torsional Angle Definition | Calculated Stable Angle (°) | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|---|

| C3-C(methyl) | S2-C3-C-H | ~60 | ~2-3 |

| C4-N(nitro) | C5-C4-N-O | ~30-60 | ~5-8 |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Specific computational studies are required for accurate values for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, an MD simulation could be employed to:

Explore Conformational Space: Over the course of a simulation (typically nanoseconds to microseconds), the molecule will explore various accessible conformations. This allows for a more comprehensive understanding of its flexibility and the relative populations of different conformational states under specific conditions (e.g., in a particular solvent at a given temperature).

Analyze Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (like water or an organic solvent), one can study how the solvent organizes around the solute and how hydrogen bonding or other intermolecular interactions influence its behavior. This is particularly relevant for understanding its solubility and reactivity in solution. nih.gov

Study Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to investigate aggregation behavior and the nature of intermolecular forces (e.g., stacking interactions, halogen bonding) that might occur in the condensed phase.

MD simulations on nitroaromatic compounds have been used to understand their interactions within biological systems, such as enzymes, and their transport across membranes. nih.govmdpi.com While no specific MD studies on this compound have been reported, this technique remains a valuable tool for investigating its dynamic properties in various environments.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to correlate the structural or physicochemical properties of a series of molecules with their observed properties or biological activities. researchgate.netresearchgate.net

A QSPR study on this compound and related compounds would involve:

Descriptor Calculation: Calculating a large number of numerical descriptors that represent the molecule's structure. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or electronic (e.g., dipole moment, partial charges).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links a selection of these descriptors to a specific property (e.g., solubility, melting point, or a measure of chemical reactivity).

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model-building process.

For this compound, relevant descriptors would likely include those related to its size, shape, polarity, and the electronic influence of its substituents. For example, descriptors for hydrophobicity (like LogP) would be influenced by the bromo and methyl groups, while electronic descriptors would be heavily influenced by the electron-withdrawing nitro group. researchgate.net Such studies are particularly prevalent in drug discovery and materials science to predict the properties of new, unsynthesized compounds. researchgate.netnih.gov

| Descriptor Type | Example Descriptor | Property Influenced |

|---|---|---|

| Constitutional | Molecular Weight | Physical properties (e.g., boiling point) |

| Topological | Wiener Index | Molecular branching and shape |

| Geometric | Molecular Surface Area | Solubility, intermolecular interactions |

| Electronic | Dipole Moment | Polarity, solubility in polar solvents |

| Electronic | HOMO/LUMO Energies | Reactivity, electronic transitions |

Theoretical Elucidation of Reaction Mechanisms (e.g., Nucleophilic Substitution Pathways)

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediate structures that are often too transient to be observed experimentally. For this compound, a key reaction pathway to investigate would be nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net

The thiazole ring is electron-deficient, and this deficiency is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. This activation makes the ring susceptible to attack by nucleophiles. The bromine atom at position 5 can act as a leaving group.

A theoretical study of the SNAr mechanism would involve:

Mapping the Potential Energy Surface: Calculating the energies of the reactants, products, and all intermediate and transition state structures along the reaction coordinate.

Identifying Intermediates: The SNAr reaction typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. nih.gov Computational methods can confirm the stability and structure of this anionic σ-adduct.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation barriers for substitution at different positions, the regioselectivity of the reaction can be predicted.

For this compound, a nucleophile could potentially attack the carbon atom bearing the bromine (C5). The reaction would proceed via the formation of a Meisenheimer-like intermediate where the negative charge is delocalized, stabilized by the nitro group. Subsequent departure of the bromide ion would lead to the substituted product. nih.govrsc.org Computational studies could precisely map out this pathway and predict its feasibility compared to other potential reactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the chemical bonds between them. This approach allows for a quantitative characterization of the nature of chemical bonds, ranging from shared (covalent) to closed-shell (ionic or van der Waals) interactions. figshare.commdpi.com

Applying QTAIM to this compound would involve analyzing the topology of its calculated electron density, ρ(r). Key insights would be gained from examining the bond critical points (BCPs)—points of minimum electron density between two bonded atoms.

The analysis of BCP properties can reveal:

Bond Strength and Order: The value of the electron density at the BCP (ρBCP) is correlated with the strength of the bond.

Nature of the Bond: The sign of the Laplacian of the electron density (∇²ρBCP) at the BCP helps to distinguish between covalent bonds (typically ∇²ρBCP < 0) and closed-shell interactions (∇²ρBCP > 0).

Bond Polarity: The ellipticity of the bond provides information about the anisotropy of the electron density, such as the π-character in double bonds.

A QTAIM analysis of this molecule could provide detailed insights into the C-Br bond, characterizing its covalent and ionic character. mdpi.com It could also be used to investigate weaker non-covalent interactions, such as potential intramolecular hydrogen bonds or steric contacts between the adjacent methyl and nitro groups, which might influence the molecule's preferred conformation.

Vi. Applications of 5 Bromo 3 Methyl 4 Nitro 1,2 Thiazole As a Chemical Intermediate

Role as a Versatile Building Block in Organic Synthesis

The utility of 5-Bromo-3-methyl-4-nitro-1,2-thiazole as a building block stems from the presence of two key reactive sites: the carbon-bromine bond at the C-5 position and the nitro group at the C-4 position. The bromine atom serves as an excellent leaving group, making the C-5 position susceptible to various substitution and coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituted thiazole (B1198619) moiety is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki coupling with aryl or heteroaryl boronic acids can introduce diverse aromatic systems at the C-5 position. Similarly, Negishi coupling with organozinc reagents provides another efficient route for C-C bond formation. thieme-connect.com Buchwald-Hartwig amination can be employed to introduce various amine functionalities. These reactions are generally high-yielding and tolerate a wide range of functional groups, allowing for the creation of a large library of derivatives from a single precursor. acs.org

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the adjacent nitro group and the thiazole ring itself activates the C-5 position for nucleophilic aromatic substitution (SNAr). iust.ac.ir This allows for the direct displacement of the bromide ion by a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a straightforward method to introduce new functional groups.

The presence of these distinct reactive handles allows for the design of synthetic routes where each site can be addressed selectively, making this compound a versatile and powerful tool for constructing complex molecules. organic-chemistry.orgchemscene.com

| Reaction Type | Example Reagents | Catalyst/Conditions | Resulting Product Class |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 5-Aryl-3-methyl-4-nitro-1,2-thiazoles |

| Negishi Coupling | Ar-ZnCl | Pd(dppf)Cl₂ | 5-Aryl-3-methyl-4-nitro-1,2-thiazoles |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand, Base | 5-(Dialkylamino)-3-methyl-4-nitro-1,2-thiazoles |

| Nucleophilic Substitution (SNAr) | NaOR, NaSR | Polar aprotic solvent | 5-Alkoxy/Thioalkoxy-3-methyl-4-nitro-1,2-thiazoles |

Precursor for the Synthesis of Complex Heterocyclic Systems

One of the most significant applications of this compound is its role as a precursor for the synthesis of fused heterocyclic systems. This potential is primarily unlocked through the chemical transformation of the nitro group. organic-chemistry.org

The reduction of the 4-nitro group to a 4-amino group is a key step. This transformation can be achieved using a variety of established methods, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney Nickel, or by using chemical reducing agents like tin(II) chloride or iron in acidic media. wikipedia.orgcommonorganicchemistry.com The resulting compound, 4-amino-5-bromo-3-methyl-1,2-thiazole, is an ortho-haloamine derivative, a classic substrate for annulation reactions to build a second ring onto the thiazole framework.

For example, this intermediate can be used to construct fused six-membered rings. Reaction with dicarbonyl compounds or their equivalents can lead to the formation of isothiazolo[4,5-b]pyridines. rsc.org Similarly, reactions with appropriate precursors can yield other fused systems like isothiazolo[4,5-d]pyrimidines or isothiazolo[4,5-b]pyrazines. These complex heterocyclic scaffolds are of significant interest in medicinal chemistry, as they form the core of many biologically active molecules. openmedicinalchemistryjournal.com

| Step | Reaction | Example Reagents | Intermediate/Product Class |

|---|---|---|---|

| 1 | Nitro Group Reduction | H₂, Pd/C or Fe/HCl | 4-Amino-5-bromo-3-methyl-1,2-thiazole |

| 2 | Annulation/Cyclization | β-ketoesters, malononitrile | Fused bicyclic systems (e.g., Isothiazolo[4,5-b]pyridines) |

Development of Analogs and Derivatives with Tunable Chemical Properties

The ability to selectively modify the functional groups on the this compound ring allows for the systematic development of analogs and derivatives with finely tuned chemical and physical properties. This is particularly valuable in drug discovery and materials science, where structure-activity relationships (SAR) are explored to optimize molecular function. thieme-connect.comacs.org

By varying the coupling partners in palladium-catalyzed reactions at the C-5 position, a wide array of aryl, heteroaryl, or alkyl groups can be introduced. acs.org Each new group alters the molecule's steric profile, lipophilicity, and electronic properties. For instance, introducing an electron-donating group at the 5-position would have a different electronic effect on the ring system than an electron-withdrawing group.

Furthermore, the nitro group at the C-4 position can be converted into a range of other functionalities. Beyond reduction to an amine, it can potentially be transformed into a hydroxylamine or other nitrogen-containing groups. wikipedia.org Each of these derivatives presents a different set of hydrogen bonding capabilities and electronic characteristics. This multi-point diversification enables the creation of a focused library of compounds, allowing researchers to systematically probe the influence of different substituents on a desired property, whether it be biological activity or a specific material characteristic. nih.gov

Potential in Advanced Materials Research via Chemical Modification

The versatile reactivity of this compound also suggests its potential as a building block in the field of advanced materials. Heterocyclic compounds, particularly those with sulfur and nitrogen, are integral components of many functional organic materials, including dyes, fluorescent probes, and organic semiconductors. researchgate.net

Through cross-coupling reactions, the 1,2-thiazole core can be integrated into larger, conjugated π-systems. By coupling this compound with aromatic or heteroaromatic boronic acids, for example, it is possible to synthesize molecules with extended electronic delocalization. The electronic properties of these new materials could be further modulated by the persistent nitro group, which acts as a strong electron acceptor. Such donor-acceptor structures are often key to achieving desired photophysical or electronic behaviors. researchgate.net

Chemical modification could also be used to prepare thiazole-containing polymers. For instance, if the bromine atom is converted into another reactive group, such as a boronic ester, the resulting molecule could serve as a monomer in polymerization reactions. The ability to systematically alter the substituents on this monomer unit would allow for the synthesis of a range of polymers with tunable properties, such as solubility, thermal stability, and charge-transport characteristics, for potential applications in organic electronics. nih.gov

Vii. Future Research Directions and Emerging Trends in 1,2 Thiazole Chemistry

Exploration of Novel and Efficient Synthetic Methodologies